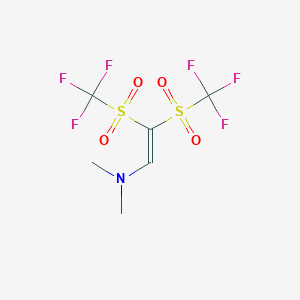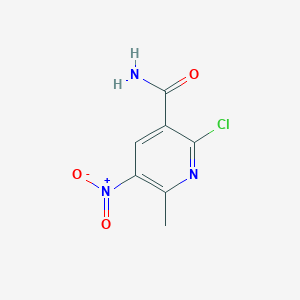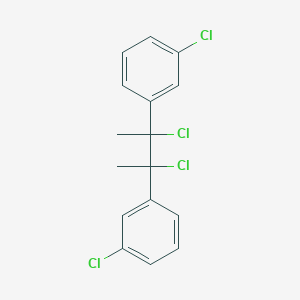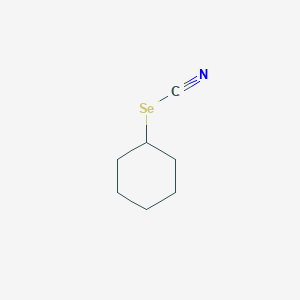
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is a chemical compound characterized by its unique bicyclic structure. It consists of two ortho-fused cyclopentane rings and contains two isocyanate functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene typically involves the reaction of hexahydropentalene derivatives with phosgene or other isocyanate-generating reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reagent concentrations to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used as a monomer in the production of polyurethanes
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and water. The reactions are typically carried out under mild conditions to prevent the decomposition of the isocyanate groups .
Major Products Formed
The major products formed from these reactions include ureas, urethanes, and polyurethanes, which are valuable in various industrial applications .
Applications De Recherche Scientifique
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in bioconjugation and drug delivery systems.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and medical devices.
Industry: It is used in the production of high-performance materials, coatings, and adhesives
Mécanisme D'action
The mechanism of action of 1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophiles and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate: Known for its use in coatings and adhesives.
Methylenediphenyl diisocyanate: Widely used in the production of rigid and flexible foams
Uniqueness
1,3-Diisocyanato-1,2,3,3a,4,6a-hexahydropentalene is unique due to its bicyclic structure, which imparts distinct reactivity and properties compared to other diisocyanates. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required .
Propriétés
Numéro CAS |
60378-83-8 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1,3-diisocyanato-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C10H10N2O2/c13-5-11-9-4-10(12-6-14)8-3-1-2-7(8)9/h1-2,7-10H,3-4H2 |
Clé InChI |
RSQUODPBDPMUPW-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2C1C(CC2N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)

![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)




phosphanium chloride](/img/structure/B14600077.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)


